molecular formula C14H11N B117805 Diphenylacetonitrile CAS No. 86-29-3

Diphenylacetonitrile

Cat. No.: B117805
CAS No.: 86-29-3
M. Wt: 193.24 g/mol
InChI Key: NEBPTMCRLHKPOB-UHFFFAOYSA-N
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Description

Diphenylacetonitrile, also known as 2,2-diphenylacetonitrile, is a chemical compound that appears as a white crystalline solid. Its basic structure consists of a phenyl group attached to a carbon atom, which is further attached to a nitrile group. This compound has limited solubility in water but can dissolve in organic solvents such as ethanol and acetone . This compound has a melting point of around 75-77°C and a boiling point of approximately 300-305°C .

Chemical Reactions Analysis

Types of Reactions: Diphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Phenylacetonitrile: Similar in structure but with only one phenyl group attached to the carbon atom.

    Benzyl cyanide: Another related compound with a similar nitrile group but different structural arrangement.

Uniqueness: Diphenylacetonitrile is unique due to its two phenyl groups attached to the carbon atom, which imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2,2-diphenylacetonitrile
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InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPTMCRLHKPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H11N
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DSSTOX Substance ID

DTXSID4020539
Record name Diphenylacetonitrile
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Molecular Weight

193.24 g/mol
Source PubChem
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Physical Description

Cream or white solid; [Alfa Aesar MSDS]
Record name Diphenylacetonitrile
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Vapor Pressure

0.000102 [mmHg]
Record name Diphenylacetonitrile
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CAS No.

86-29-3
Record name Diphenylacetonitrile
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Record name DIPHENYLACETONITRILE
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Record name Benzeneacetonitrile, .alpha.-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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